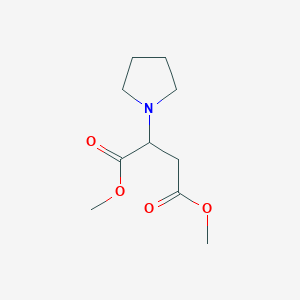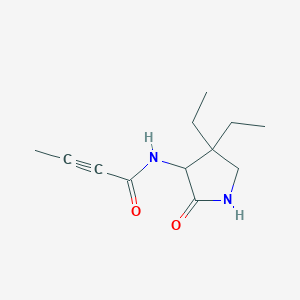
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches
N-heterocyclic compounds like 1,2,3-triazoles play a pivotal role in various fields, including drug discovery, bioconjugation, and material science. A key advancement in the synthesis of 1,2,3-triazoles was the introduction of the copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles through azide-alkyne cycloaddition, known as one of the important click reactions. This method provides high selectivity, speed, and yield, making it a cornerstone in the construction of complex molecules from simple substrates. Over the decades, the broad spectrum of biological activities of 1,2,3-triazoles has drawn global research interest, emphasizing their significance in the field of medicinal chemistry (Kaushik et al., 2019).
Pharmaceutical and Biological Significance
1,2,3-triazole derivatives have been extensively studied due to their diverse range of biological activities. They have been used in the development of new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of these compounds allows for structural variations, making them a rich source for new drug development. The continuous discovery of new diseases and microbial threats like resistant bacteria and neglected diseases underscores the importance of triazoles in developing new prototypes for emerging health challenges. The review by Ferreira et al. highlights the ongoing interest in novel triazoles, emphasizing the need for more efficient and sustainable synthesis methods in line with green chemistry principles (Ferreira et al., 2013).
Biological Features and Antimicrobial Activity
Recent literature underscores the necessity to explore rational ways of synthesizing biologically active 1,2,4-triazole derivatives. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The review by Ohloblina provides a comprehensive analysis of alternative methods for synthesizing biologically active 1,2,4-triazole derivatives, highlighting their significant antibacterial and antifungal activities. This indicates the potential of 1,2,4-triazoles as candidates for new therapeutic agents (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-21(19-15-31-22(25-19)17-7-3-1-4-8-17)24-13-14-27-23(30)28(18-9-5-2-6-10-18)20(26-27)16-11-12-16/h1-10,15-16H,11-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVAUZFPNSOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)
